
3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide: is a heterocyclic compound that features both imidazole and thietane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions, where a suitable thiolating agent reacts with the imidazole derivative.
Formation of the Thietane Ring: The thietane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Oxidation to Sulfone: The final step involves the oxidation of the thietane ring to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfone group (–SO₂) can be reduced to sulfides under specific conditions.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide involves its interaction with biological molecules through its functional groups. The mercapto group (–SH) can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The sulfone group (–SO₂) can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its molecular targets. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Mercaptoimidazole: Similar structure but lacks the thietane and sulfone groups.
Thiazole Derivatives: Contain sulfur and nitrogen in a heterocyclic ring but differ in ring size and functional groups.
Sulfone-Containing Compounds: Similar sulfone group but different core structures.
Uniqueness:
Combination of Functional Groups:
Heterocyclic Structure: The combination of imidazole and thietane rings offers a unique scaffold for drug development and materials science.
Properties
Molecular Formula |
C6H8N2O2S2 |
|---|---|
Molecular Weight |
204.3 g/mol |
IUPAC Name |
3-(1,1-dioxothietan-3-yl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C6H8N2O2S2/c9-12(10)3-5(4-12)8-2-1-7-6(8)11/h1-2,5H,3-4H2,(H,7,11) |
InChI Key |
HBWPIVNLUCXGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C=CNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


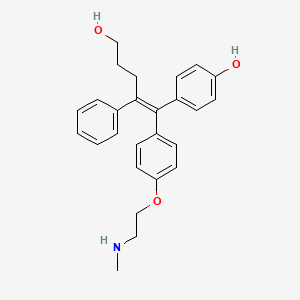
![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
![Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)

![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
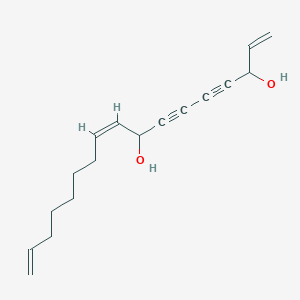
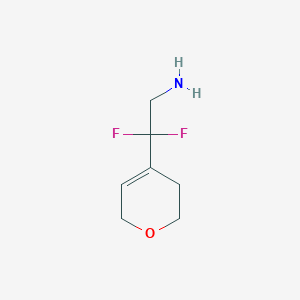
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
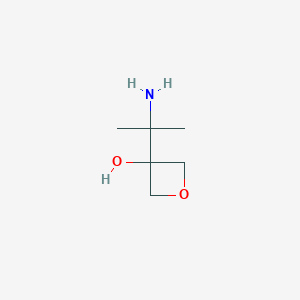
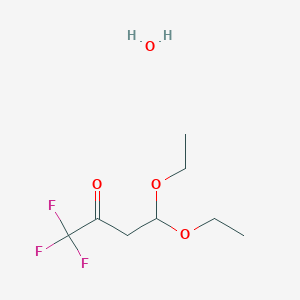
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

